1-((苄氧羰基)-2-甲基哌啶-2-羧酸

描述

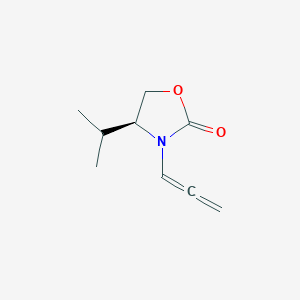

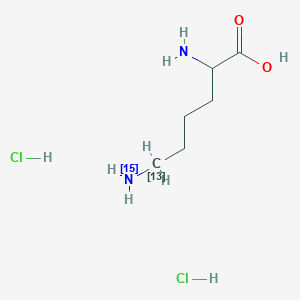

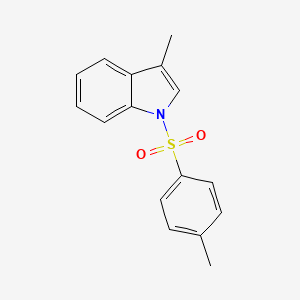

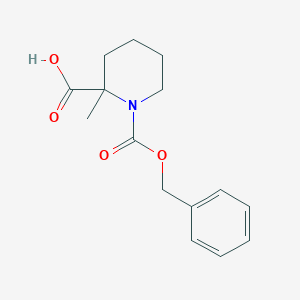

- 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C<sub>14</sub>H<sub>17</sub>NO<sub>4</sub> .

- It is also known as benzyloxycarbonyl-2-methylpiperidine-2-carboxylic acid or Boc-2-methylpiperidine-2-carboxylic acid .

- The compound contains a piperidine ring with a benzyloxycarbonyl (Boc) protecting group attached to the nitrogen atom.

Synthesis Analysis

- The synthesis of this compound typically involves the protection of the piperidine nitrogen with a Boc group using standard organic synthesis techniques.

- Further steps may include carboxylation of the piperidine ring to introduce the carboxylic acid functionality.

Molecular Structure Analysis

- The compound has an off-white appearance and is hygroscopic (absorbs moisture from the air).

- Its molecular formula is C<sub>14</sub>H<sub>17</sub>NO<sub>4</sub> .

Chemical Reactions Analysis

- The compound can undergo various reactions typical of carboxylic acids, such as esterification, amidation, and acylation.

- It can react with alcohols to form esters via Fischer esterification.

- The carboxylic acid group can be converted to an amide by heating with an ammonium carboxylate salt.

Physical And Chemical Properties Analysis

- Hygroscopic : Absorbs moisture from the environment.

- Harmful if swallowed : Caution should be exercised during handling.

- Water-soluble : May spread in water systems.

科学研究应用

稳定的吡啶鎓盐用于苄基化

2-苄氧-1-甲基吡啶三氟甲磺酸盐是一种稳定的中性有机盐,其合成和应用表明了其在加热时将醇转化为苄基醚中的用途。这个过程涉及广泛的醇的苄基化,展示了与操纵羧酸衍生物以合成目的直接相关,提示了类似化合物功能化的途径 (Poon 和 Dudley,2006)。

羧酸的同系化

通过使用 1-(三甲基甲硅烷基)苯并三唑作为一碳合成子,强调了开发一种安全的 Arndt-Eistert 反应替代方案来进行羧酸同系化。该方法为延长羧酸和酯的碳链提供了一条有效的途径,表明 1-((苄氧羰基)-2-甲基哌啶-2-羧酸) 等化合物在制备同系化衍生物中具有合成用途 (Katritzky 等,2001)。

苄基醚的氧化裂解

使用氧鎓盐对苄基醚进行氧化裂解的研究提供了将 ArCH2OR 底物转化为芳香醛和醇的见解。该方法可能与 1-((苄氧羰基)-2-甲基哌啶-2-羧酸) 等化合物中苄氧基的氧化修饰有关,从而形成相应的醛和酸 (Pradhan、Bobbitt 和 Bailey,2009)。

微生物对弱酸胁迫耐受的机制

对微生物对弱酸胁迫耐受性的研究揭示了羧酸在微生物代谢途径中的重要性及其在各个行业的应用。了解微生物中适应弱酸胁迫的分子机制可以为设计微生物细胞工厂生产羧酸(包括 1-((苄氧羰基)-2-甲基哌啶-2-羧酸) 的衍生物)及其在食品保鲜、化疗和农业中的利用提供信息 (Mira 和 Teixeira,2013)。

安全和危害

- The compound is considered hazardous if ingested.

- It is not classified as hazardous under the OSHA Hazard Communication Standard.

- No specific environmental hazards are associated with this compound.

未来方向

- Further research could explore its applications in drug development, organic synthesis, or materials science.

- Investigate its reactivity with other functional groups and potential biological activities.

Remember that this analysis is based on available information, and further studies may provide additional insights. Always follow proper safety precautions when handling chemicals123

属性

IUPAC Name |

2-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(13(17)18)9-5-6-10-16(15)14(19)20-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGSPRTVZLVYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527631 | |

| Record name | 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Benzyloxy)carbonyl)-2-methylpiperidine-2-carboxylic acid | |

CAS RN |

89391-18-4 | |

| Record name | 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。